9-[(4-Benzylphenoxy)methyl]anthracene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51513-53-2 |
|---|---|
Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
9-[(4-benzylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C28H22O/c1-2-8-21(9-3-1)18-22-14-16-25(17-15-22)29-20-28-26-12-6-4-10-23(26)19-24-11-5-7-13-27(24)28/h1-17,19H,18,20H2 |
InChI Key |
DYMACXNXSYIHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 9-Substituted Anthracene (B1667546) Derivatives
The anthracene framework is known for the high reactivity of its C9 and C10 positions. This is attributed to the fact that addition or substitution at these sites results in a more stable intermediate where two isolated benzene (B151609) rings are preserved, maximizing the retention of aromatic stabilization energy. quora.comquora.com Chemists exploit this inherent reactivity to selectively introduce functional groups at the C9 position.
Directly modifying the anthracene parent molecule is the most straightforward approach to obtaining 9-substituted derivatives. Several methods are available, with the choice depending on the desired functional group. For the synthesis of the target molecule's backbone, chloromethylation is a particularly relevant and efficient method. google.com
Key direct functionalization reactions include:
Halogenation: Anthracene reacts readily with halogens, such as bromine, to typically yield 9,10-dibromoanthracene. nih.gov Selective mono-halogenation at the C9 position can be achieved under controlled conditions.
Nitration: The reaction of anthracene with nitrating agents can produce 9-nitroanthracene, which can serve as a precursor for other functional groups. nih.gov
Formylation: The Vilsmeier-Haack reaction, using reagents like N-methylformanilide and phosphorus oxychloride, introduces an aldehyde group at the C9 position to yield 9-anthraldehyde. orgsyn.org This aldehyde can be subsequently reduced to a hydroxymethyl group or converted to a halomethyl group.
Chloromethylation: A highly effective method for introducing a chloromethyl (-CH₂Cl) group onto the anthracene ring is the reaction with formaldehyde (B43269) (often in the form of trioxymethylene) and concentrated hydrochloric acid in a solvent like dioxane. google.com This directly provides 9-(chloromethyl)anthracene (B151802), a key intermediate for synthesizing the target compound.
Metal-Catalyzed C-H Activation: Modern synthetic methods involving transition metal catalysts, such as palladium, can achieve direct C-H alkenylation and other functionalizations at the C9 position. nih.gov
Table 1: Comparison of Direct Functionalization Methods for Anthracene
| Reaction | Typical Reagents | Functional Group Introduced | Relevance to Target Synthesis |
|---|---|---|---|
| Chloromethylation | Trioxymethylene, HCl, Dioxane | -CH₂Cl | High (Direct precursor) |
| Formylation | N-methylformanilide, POCl₃ | -CHO | Medium (Requires further steps) |
| Nitration | NaNO₃, Trifluoroacetic acid | -NO₂ | Low (Requires multiple transformations) |
| Bromination | Br₂ | -Br | Low (Functionalizes the ring directly) |
In cases where direct functionalization is not feasible or when specific substitution patterns on the outer rings are required, multistep sequences are employed. These routes often start with more complex precursors or involve building the anthracene skeleton from simpler molecules.
Common multistep strategies include:
Reduction of Anthraquinones: Anthraquinones are readily available and can be functionalized on their outer rings. The 9 and 10 carbonyl groups act as protecting groups for these positions. Subsequent reduction of the anthraquinone (B42736) core, for instance with zinc powder, regenerates the anthracene aromatic system. beilstein-journals.orgbeilstein-journals.org This approach is valuable for creating complex, peripherally-substituted anthracenes.
Intramolecular Cyclization Reactions: A powerful method for constructing the anthracene framework involves the acid-catalyzed cyclization of appropriately substituted diarylmethanes or o-alkynyldiarylmethanes. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions, such as the Bradsher reaction, build the central ring to form the tricyclic system.
Diels-Alder Reactions: The [4π + 4π] cycloaddition reaction, or photodimerization, is a characteristic reaction of anthracene. researchgate.net While this is more of a transformation of anthracene itself, Diels-Alder reactions using anthracene as a diene can be used to construct more complex adducts. tandfonline.com
Table 2: Overview of Multistep Synthetic Approaches
| Strategy | Starting Material Example | Key Transformation | Primary Application |
|---|---|---|---|
| Anthraquinone Reduction | Substituted 9,10-anthraquinone | Reduction (e.g., with Zn) | Synthesis of peripherally-substituted anthracenes |
| Intramolecular Cyclization | o-Alkynyldiarylmethane | Acid- or metal-catalyzed ring closure | De novo synthesis of the anthracene core |
| Modification of 9-Anthraldehyde | 9-Anthraldehyde | Reduction, Grignard reaction, etc. | Elaboration from a common intermediate |
Phenoxy and Benzyl (B1604629) Ether Linkage Formation
The formation of the ether bond between the 9-methylanthracene (B110197) unit and the 4-benzylphenol (B16752) unit is a critical step in the synthesis of the title compound. This transformation connects the two major fragments of the molecule.
The creation of aryl ethers is a fundamental transformation in organic synthesis. For the specific case of 9-[(4-Benzylphenoxy)methyl]anthracene, the reaction involves forming a bond between an oxygen atom of a phenol (B47542) and a benzylic-type carbon atom.
Williamson Ether Synthesis: This is the most common and direct method for this purpose. It involves the reaction of a sodium or potassium phenoxide with an alkyl halide. In this context, the sodium salt of 4-benzylphenol (4-benzylphenoxide) is reacted with 9-(chloromethyl)anthracene. The phenoxide acts as a nucleophile, displacing the chloride ion in an Sₙ2 reaction to form the desired ether linkage. vaia.com
Mitsunobu Reaction: An alternative method involves the reaction of a phenol directly with an alcohol (in this case, 9-anthracenemethanol) in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD. organic-chemistry.org This reaction allows for the formation of ethers under mild, neutral conditions.
Catalytic Methods: Modern approaches include palladium-catalyzed reactions, such as the decarboxylative etherification of aryl benzyl carbonates, which provide alternative routes to aryl benzyl ethers. organic-chemistry.org Another novel method uses the deoxyfluorination reagent PhenoFluor to mediate the coupling of phenols and alcohols. nih.gov
In the synthesis of this compound, the required substitution on the phenoxy moiety is typically introduced before the etherification step. The commercially available 4-benzylphenol is the logical starting material. However, the concept of selectively functionalizing the phenoxy ring within a more complex molecule is a significant area of synthetic chemistry.
Should one wish to modify the phenoxy group after the ether linkage is formed, techniques known as late-stage functionalization (LSF) would be employed. researchgate.netnih.gov These methods are designed to selectively modify a specific C-H bond in a complex molecule without affecting other sensitive functional groups. For instance, palladium-catalyzed C-H activation could potentially be used to introduce additional substituents onto the phenoxy or benzyl rings of the target molecule, although achieving specific regioselectivity would be a challenge. researchgate.net
Derivatization and Analog Synthesis of this compound
Once synthesized, this compound can be a substrate for further chemical transformations, or its synthesis can be adapted to produce a wide range of structural analogs.
Reactions of the Anthracene Core: The anthracene moiety retains its characteristic reactivity. For example, it is susceptible to [4π + 4π] photodimerization upon irradiation with UV light, a reaction that is influenced by the steric bulk of the substituent at the C9 position. researchgate.netrsc.org
Analog Synthesis: The synthetic route is highly amenable to the creation of analogs. By systematically varying the two key building blocks, a library of related compounds can be generated.
Varying the Anthracene Precursor: Instead of a simple methyl linker, longer alkyl chains or other functional groups could be introduced at the C9 position.
Varying the Phenol Component: The substitution pattern on the phenoxy ring can be easily altered. One could use phenols with different substituents (e.g., alkyl, alkoxy, halogen) or change the position of the benzyl group (e.g., 2-benzylphenol (B1197477) or 3-benzylphenol).
Table 3: Potential Variations for Analog Synthesis
| Component to Vary | Original Fragment | Example of Varied Fragment | Resulting Analog Structure |
|---|---|---|---|
| Phenol Substituent | 4-Benzylphenol | 4-tert-Butylphenol | 9-[(4-tert-Butylphenoxy)methyl]anthracene |
| Phenol Substitution Pattern | 4-Benzylphenol | 2-Benzylphenol | 9-[(2-Benzylphenoxy)methyl]anthracene |
| Anthracene Linker | -CH₂- | -CH₂CH₂- | 9-[2-(4-Benzylphenoxy)ethyl]anthracene |
| Substituent on Benzyl Group | -C₆H₅ (on phenoxy) | -C₆H₄-F (4-Fluorobenzyl) | 9-{[4-(4-Fluorobenzyl)phenoxy]methyl}anthracene |
Structural Modifications and Substituent Effects
The photophysical and electronic properties of the anthracene core are highly sensitive to the nature of the substituents at its 9-position. Modifications to the benzylphenoxy moiety or the anthracene scaffold itself can significantly influence the compound's characteristics.
The electronic nature of substituents on the anthracene ring profoundly alters its absorption and fluorescence spectra. A systematic study of 9-substituted anthracenes has shown that both electron-donating and electron-withdrawing groups can lead to a red-shift in the excitation energies. nih.govacs.org The magnitude of this shift often correlates with the Hammett sigma parameter (σp+) of the substituent. nih.gov For instance, stronger electron-drawing groups result in a more significant red-shift of the maximum wavelength for photodimerization. researchgate.net
The position of the substituent on the anthracene core also plays a crucial role. Substituents placed along the direction of the transition dipole moment of the bright La excited state tend to increase the oscillator strength. nih.govacs.org Furthermore, symmetric substitution at the 1,4,5,8 positions can significantly enhance the oscillator strength and lower the band gap compared to the parent anthracene molecule. nih.govacs.org
The introduction of bulky substituents at the 9-position can influence the thermal stability of anthracene derivatives and their photodimers. researchgate.net The chemical structure and length of the substituent chains have a discernible impact on the melting points of both the monomeric anthracene derivatives and their corresponding photodimers. researchgate.net The crystallinity of these compounds, in turn, affects their thermal dissociation kinetics. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (13C NMR) studies on 9-substituted anthracenes have provided insights into the distribution of polar and mesomeric effects of the substituents to various positions within the ring system. lookchem.com These studies reveal that the transmission of substituent effects in 9-substituted anthracenes follows mechanisms similar to those observed in 1-substituted naphthalenes. lookchem.com
Table 1: Effect of 9-Substituents on Anthracene Properties
| Substituent | Property Affected | Observation | Reference |
|---|---|---|---|
| Electron-donating/withdrawing groups | Excitation Energy | Red-shift in all cases of substitution. | nih.govacs.org |
| Stronger electron-withdrawing groups | Photodimerization λmax | Larger red-shifts observed. | researchgate.net |
| Substituent Position (e.g., along transition dipole moment) | Oscillator Strength | Increase in oscillator strength. | nih.govacs.org |
Synthesis of Related Anthracene-Based Ethers
The synthesis of anthracene-based ethers can be achieved through various methodologies, often involving the reaction of an activated anthracene precursor with an alcohol or phenol.
A general and selective method for the synthesis of anthracene ethers involves an acid-catalyzed ether-ether exchange reaction. rsc.org This approach allows for the formation of various anthracene ethers under mild conditions.
A plausible and widely utilized method for synthesizing ethers of this nature involves the reaction of a halomethyl-substituted anthracene with a corresponding alkoxide or phenoxide. For the target compound, this would involve the reaction of 9-(chloromethyl)anthracene with the sodium or potassium salt of 4-benzylphenol. 9-(Chloromethyl)anthracene is a known reactive intermediate used in the synthesis of various 9-substituted anthracenes. nih.govnih.gov
The synthesis of more complex anthracene-based ethers has also been reported. For example, an anthracene-containing crown ether has been synthesized, demonstrating the versatility of these synthetic approaches for creating intricate molecular architectures. rsc.org In this synthesis, the anthracene units are incorporated into a macrocyclic polyether structure.
Furthermore, anthracene functionalities have been incorporated into other molecular systems through ether or ester linkages. For instance, anthracene-functionalized terpyridines have been synthesized where the anthryl group is attached via an ester linkage, which is structurally analogous to an ether linkage. nih.gov
The synthesis of precursor molecules is also a critical aspect. 9-Anthraldehyde, a common starting material, can be synthesized through the formylation of anthracene. orgsyn.org This aldehyde can then be reduced to 9-anthracenemethanol, which can be subsequently converted to 9-(chloromethyl)anthracene.
Table 2: Examples of Synthesized Anthracene-Based Ethers and Related Compounds
| Compound Type | Synthetic Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| General Anthracene Ethers | Anthracene methyl ethers, Alcohols | Acid-catalyzed ether-ether exchange | rsc.org |
| Anthracene-containing Crown Ether | Dihalide and diol precursors with anthracene units | Williamson ether synthesis | rsc.org |
| Anthracene-functionalized Terpyridines (Ester linkage) | 4,4''-tpy(CO₂H)₂, Anthracenemethanol | Esterification | nih.gov |
Photophysical Characteristics and Electronic Transitions
Absorption Spectroscopy and Electronic Energy Levels
The absorption of ultraviolet (UV) and visible light by anthracene (B1667546) derivatives is governed by the electronic transitions within the aromatic π-system. The position, intensity, and fine structure of the absorption bands are sensitive to the nature and position of substituents on the anthracene core.
The substitution at the 9-position of the anthracene molecule, as seen in 9-[(4-Benzylphenoxy)methyl]anthracene, typically leads to modest changes in the absorption spectrum compared to the parent anthracene molecule. The characteristic vibronic structure of anthracene's absorption spectrum is generally retained. However, the presence of the substituent can cause a bathochromic (red) shift of the absorption bands. This shift is attributed to the electronic and steric interactions of the substituent with the anthracene π-system. For many 9-substituted anthracenes, the absorption spectra show well-resolved vibronic peaks characteristic of the anthracene core. chalmers.se The introduction of bulky substituents at the 9- and 10-positions can also enhance the photostability of the molecule by hindering [4+4] photocycloaddition, a common degradation pathway for anthracene derivatives.
The absorption spectrum of anthracene and its derivatives in the near-UV region is dominated by π-π* transitions. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The anthracene chromophore exhibits a characteristic absorption profile with several distinct bands, which correspond to different vibrational levels of the excited electronic state. In solution, compounds with an anthracene moiety typically show well-structured absorptions in the region of 325–420 nm, which are attributed to the π-π* transition of the anthracene core.
Fluorescence Spectroscopy and Emission Mechanisms
Following absorption of light, the excited molecule can return to the ground state through various radiative and non-radiative pathways. For many anthracene derivatives, fluorescence is a significant de-excitation mechanism, leading to the emission of light at a longer wavelength than the absorbed light.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular structure and the local environment.
Table 1: Photophysical Properties of Selected Anthracene Derivatives in Dichloromethane
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φf) |
| 9,10-diphenylanthracene | 394 | 414 | 1200 | 0.90 |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 395 | 415 | 1200 | 0.88 |
| 4-(10-phenylanthracen-9-yl)benzonitrile | 397 | 420 | 1400 | 0.86 |
This table presents data for related 9,10-disubstituted anthracene derivatives to illustrate the typical range of photophysical parameters. chalmers.se
The fluorescence properties of anthracene derivatives can be significantly influenced by the solvent environment. The polarity of the solvent can affect the energy levels of the ground and excited states, leading to changes in the emission wavelength. This phenomenon, known as solvatochromism, is particularly pronounced for molecules that have a significant change in dipole moment upon excitation.
In nonpolar solvents, the emission spectra of many anthracene derivatives exhibit a well-resolved vibronic structure that is a mirror image of the absorption spectrum. nih.gov However, in polar solvents, this mirror-image relationship can be lost, and the emission band may become broader and red-shifted. The extent of this shift is related to the solvent's polarity and the change in the molecule's dipole moment between the ground and excited states. For some donor-acceptor substituted anthracenes, a strong solvatofluorochromism is observed, indicating a charge-transfer character in the excited state. kyushu-u.ac.jp
The excited state of an anthracene derivative can deactivate through several competing pathways. In addition to fluorescence, non-radiative processes such as internal conversion and intersystem crossing to the triplet state can occur. The relative rates of these processes determine the fluorescence quantum yield and lifetime.
For many anthracene derivatives, intersystem crossing to the triplet state is a significant deactivation pathway. The triplet state is long-lived and can participate in further photochemical reactions or energy transfer processes. Anthracene derivatives are widely used as annihilators in triplet-triplet annihilation (TTA) upconversion systems, where two triplet-excited molecules interact to produce one singlet-excited molecule, which then fluoresces at a higher energy. chalmers.sersc.org The efficiency of these processes is highly dependent on the energy levels of the singlet and triplet states, which can be tuned by chemical substitution. The introduction of specific substituents can alter the spin-orbit coupling, which in turn affects the rate of intersystem crossing.
Theoretical Calculations of Electronic Properties
Theoretical calculations are indispensable for understanding the electronic structure and predicting the photophysical properties of complex organic molecules. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are central to these investigations, providing a framework to analyze excited states and molecular orbitals.
Density Functional Theory (DFT) has become a standard method for calculating the ground-state electronic structure of molecules. researchgate.netdongguk.edu It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules like this compound. DFT calculations can optimize the molecular geometry and determine the energies of molecular orbitals.
To investigate the properties of electronic excited states, which are crucial for understanding absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net TD-DFT calculates the energies of vertical excitations from the ground state to various excited states. These calculations yield information about the absorption spectrum, including the energies of electronic transitions (often expressed in nanometers, nm) and their corresponding oscillator strengths, which indicate the probability of a particular transition occurring.
For anthracene and its derivatives, the absorption spectra are typically characterized by π → π* transitions within the aromatic core. researchgate.net The substitution at the 9-position with a (4-benzylphenoxy)methyl group is expected to cause slight shifts in the absorption and emission wavelengths compared to the parent anthracene molecule. The benzylphenoxy group is electronically bulky but not strongly electron-donating or withdrawing, suggesting that the characteristic vibronic structure of the anthracene spectrum would be largely preserved, with potential minor red-shifts (shifts to longer wavelengths).
Table 1: Illustrative TD-DFT Data for Unsubstituted Anthracene (Representative Example) Note: This table shows representative data for unsubstituted anthracene to illustrate the output of TD-DFT calculations, as specific data for this compound is not available.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 3.31 | 374 | 0.11 |
| S₀ → S₂ | 4.43 | 280 | 0.25 |
| S₀ → S₃ | 4.96 | 250 | 2.10 |
Data is illustrative and based on typical computational results for anthracene.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy and chemical stability. beilstein-journals.org
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band. A molecule with a high-energy HOMO is a good electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. A molecule with a low-energy LUMO is a good electron acceptor.
In anthracene and its derivatives, both the HOMO and LUMO are π-type orbitals delocalized over the fused aromatic ring system. researchgate.net The electronic distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance. The primary electronic transitions observed in the UV-Vis spectrum, particularly the lowest energy absorption, are typically dominated by the transition of an electron from the HOMO to the LUMO.
For this compound, the HOMO and LUMO are expected to be primarily localized on the anthracene moiety, as this is the core chromophore. The (4-benzylphenoxy)methyl substituent, being largely electronically isolated from the anthracene π-system by the methylene (B1212753) bridge (-CH₂-), is predicted to have only a minor perturbing effect on the HOMO and LUMO energy levels. This would result in a HOMO-LUMO gap that is very similar to that of other 9-alkylated anthracenes. rsc.org A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. beilstein-journals.org
Table 2: Illustrative FMO Data for Anthracene Derivatives (Representative Examples) Note: This table provides representative data for unsubstituted anthracene and a substituted derivative to illustrate the influence of substituents on FMO energies. Specific data for this compound is not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Anthracene (unsubstituted) | -5.45 | -2.17 | 3.28 |
| 9,10-disubstituted Anthracene | -5.73 | -2.74 | 2.99 |
Data is illustrative and derived from literature on various anthracene derivatives to show general trends. beilstein-journals.orgresearchgate.net
The analysis of the FMOs helps in predicting the reactivity of different sites on the molecule and understanding the nature of the electronic transitions that give rise to its photophysical properties.
Photochemistry and Reaction Pathways
Photoinduced Reactivity of the Anthracene (B1667546) Moiety
The extended π-system of the anthracene core is the primary site of photoinduced reactivity, leading to cycloaddition reactions and other transformations.
One of the hallmark photochemical reactions of anthracene and its derivatives is the [4+4] photodimerization. researchgate.netsemanticscholar.orgnih.gov This process occurs upon irradiation, typically with light of wavelengths greater than 300 nm, leading to the formation of a dimer. semanticscholar.orgnih.gov The reaction involves the cycloaddition of two anthracene molecules at the 9 and 10 positions. For 9-substituted anthracenes, this dimerization can result in two main isomers: a head-to-head dimer and a head-to-tail dimer. The specific isomer formed is often influenced by the nature of the substituent. The photodimerization is a reversible process, with the dimer capable of reverting to the monomeric form upon irradiation at shorter wavelengths (typically <300 nm). semanticscholar.orgnih.gov
The general mechanism involves the excitation of one anthracene molecule to its first excited singlet state. This excited monomer can then interact with a ground-state monomer to form an excimer, which is a transient, excited-state dimeric species. The excimer subsequently collapses to form the stable photodimer.
| Reactant | Product | Reaction Type | Wavelength |
| 2 x 9-substituted Anthracene | Head-to-head or Head-to-tail Dimer | [4+4] Cycloaddition | >300 nm |
| Dimer | 2 x 9-substituted Anthracene | Cycloreversion | <300 nm |
The substituent at the 9-position plays a critical role in modulating the photoreactivity of the anthracene core. beilstein-journals.org The bulky 4-benzylphenoxy)methyl group in 9-[(4-Benzylphenoxy)methyl]anthracene is expected to exert significant steric hindrance. This steric bulk can impede the close approach of two anthracene moieties required for dimerization. beilstein-journals.org In many cases, bulky substituents at the 9- and 10-positions can significantly slow down or even completely inhibit the [4+4] photodimerization process. beilstein-journals.org
Electronically, the nature of the substituent can also influence the reaction rates. While the (4-benzylphenoxy)methyl group is not strongly electron-donating or withdrawing, its presence does alter the electronic distribution in the anthracene ring system, which can affect the stability of the excited states and intermediates involved in photochemical reactions.
Reactions with Reactive Species
The excited anthracene moiety can readily react with various reactive species, most notably molecular oxygen in its excited singlet state.
Anthracene derivatives are well-known to react with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction to form a 9,10-endoperoxide. cnrs.frnih.govresearchgate.net This reaction is highly efficient and is often used as a chemical probe for the presence of singlet oxygen. ias.ac.in In the case of this compound, the reaction would occur across the 9 and 10 positions of the anthracene ring, yielding this compound-9,10-endoperoxide. This process leads to the irreversible disappearance of the characteristic anthracene absorption bands in the UV-visible spectrum. cnrs.fr The formation of the endoperoxide disrupts the aromaticity of the central ring of the anthracene core.
| Reactant | Reactive Species | Product | Reaction Type |
| This compound | Singlet Oxygen (¹O₂) | This compound-9,10-endoperoxide | [4+2] Cycloaddition |
The anthracene core can act as both a photo-oxidant and a photo-reductant, depending on the reaction conditions and the nature of other species present. Upon excitation, the molecule can engage in photoinduced electron transfer (PET) processes. It can donate an electron from its excited state to a suitable electron acceptor, forming a radical cation. Conversely, it can accept an electron from a suitable electron donor to form a radical anion. The potential for these PET processes is governed by the redox potentials of the anthracene derivative and the reaction partners. The substituent at the 9-position can fine-tune these redox potentials, thereby influencing the efficiency and direction of electron transfer.
Photochemical Stability and Degradation Pathways
The photochemical stability of this compound is limited, particularly in the presence of oxygen. The primary degradation pathway under aerobic irradiation is photooxidation. cnrs.fr As mentioned, the reaction with singlet oxygen forms an endoperoxide. These endoperoxides are often thermally or photochemically unstable and can undergo further reactions. nih.gov A common decomposition product of anthracene endoperoxides is anthraquinone (B42736). cnrs.fr The formation of anthraquinone involves the cleavage of the oxygen-oxygen bond in the endoperoxide and subsequent rearrangement. This degradation process leads to a loss of the characteristic fluorescence of the anthracene moiety. cnrs.fr
Crystallographic Analysis and Supramolecular Architecture
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule.
Molecular Conformation and Torsional Angles
This subsection would have detailed the specific spatial arrangement of the atoms in a single molecule of 9-[(4-Benzylphenoxy)methyl]anthracene. Key parameters, such as the rotational angles (torsional angles) around the single bonds connecting the anthracene (B1667546), methyl, phenoxy, and benzyl (B1604629) groups, would have been presented in a data table. This information is crucial for understanding the molecule's flexibility and preferred shape.
Packing Arrangements and Intermolecular Interactions (e.g., C-H...π, π-π stacking)
In a crystal, molecules adopt a highly ordered three-dimensional arrangement known as a crystal lattice. This section would have described this packing arrangement for this compound. It would have also detailed the non-covalent interactions between adjacent molecules that hold the crystal together. For aromatic compounds like this, interactions such as C-H...π (where a hydrogen atom interacts with the electron cloud of an aromatic ring) and π-π stacking (the attractive interaction between aromatic rings) are particularly important. A data table would have summarized the distances and geometries of these key intermolecular interactions.
Supramolecular Assembly and Crystal Engineering
This area of study focuses on how individual molecules recognize each other and self-assemble to form well-defined, larger-scale structures.
Design Principles for Controlled Self-Assembly
Crystal engineering involves the design and synthesis of molecules with specific functional groups and shapes that will encourage them to assemble in a predictable manner. This subsection would have discussed the molecular features of this compound that could be utilized to control its self-assembly into specific supramolecular architectures.
Polymorphism and Crystal Packing Polymorphs
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have significantly different physical properties. This section would have explored whether this compound is known to exhibit polymorphism and described the different ways the molecules pack in these various crystalline forms.
Unfortunately, without the foundational single-crystal X-ray diffraction data for this compound, a scientifically accurate and detailed discussion of these topics is not possible. The scientific community relies on the publication of such data to understand the structure-property relationships of chemical compounds.
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 9-[(4-Benzylphenoxy)methyl]anthracene. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.
In the ¹H NMR spectrum, the protons of the anthracene (B1667546) moiety are expected to appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. The proton at position 10 of the anthracene core is of particular diagnostic importance and is anticipated to be the most downfield signal due to the anisotropic effect of the fused ring system. The protons on the substituted ring (positions 1, 4, 5, and 8) and the unsubstituted rings (positions 2, 3, 6, and 7) will exhibit complex splitting patterns (doublets and triplets) characteristic of a 9-substituted anthracene.
A key feature in the ¹H NMR spectrum is the singlet corresponding to the methylene (B1212753) bridge protons (-CH₂-O-). These protons are expected to resonate significantly downfield, likely in the range of δ 5.5-6.0 ppm, a consequence of being attached to both the electron-withdrawing anthracene ring and the oxygen atom. The protons of the 4-benzylphenoxy group will also appear in the aromatic region, with the phenoxy ring protons appearing as two doublets (an AA'BB' system) between δ 6.9 and 7.2 ppm. The benzyl (B1604629) group protons will present as a singlet for the benzylic methylene (-CH₂-) around δ 5.1 ppm and a multiplet for the phenyl ring protons between δ 7.2 and 7.4 ppm.
The ¹³C NMR spectrum will corroborate the structure. The anthracene carbons will resonate in the aromatic region, with the quaternary carbons at positions 9 and 10 appearing at distinct chemical shifts. The methylene bridge carbon is expected around δ 65-70 ppm. The carbons of the 4-benzylphenoxy moiety will also be identifiable, including the benzylic methylene carbon at approximately δ 41 ppm and the various aromatic carbons of the two phenyl rings.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Anthracene H-10 | ~8.50 | Singlet |
| Anthracene H-4, H-5 | ~8.10 | Doublet |
| Anthracene H-1, H-8 | ~8.00 | Doublet |
| Anthracene H-2, H-3, H-6, H-7 | 7.50-7.60 | Multiplet |
| Methylene Bridge (-O-CH₂-An) | ~5.80 | Singlet |
| Benzyl Phenyl Protons | 7.20-7.40 | Multiplet |
| Phenoxy Protons (ortho to -OBn) | ~7.15 | Doublet |
| Phenoxy Protons (meta to -OBn) | ~6.95 | Doublet |
| Benzyl Methylene (-CH₂-Ph) | ~5.10 | Singlet |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Anthracene Quaternary Carbons (C-4a, C-8a, C-9a, C-10a) | 131.0-132.0 |
| Anthracene C-9 | ~130.0 |
| Anthracene CH Carbons | 124.0-129.0 |
| Phenoxy C-O | ~157.0 |
| Benzyl Phenyl C (quaternary) | ~137.0 |
| Benzyl Phenyl CH | 127.0-129.0 |
| Phenoxy CH | 115.0-130.0 |
| Methylene Bridge (-O-CH₂-An) | ~68.0 |
| Benzyl Methylene (-CH₂-Ph) | ~41.0 |
Advanced Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of this compound and valuable structural information through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular formula C₃₄H₂₆O.
The fragmentation of this molecule under electron ionization (EI) is likely to proceed through several key pathways. A prominent fragmentation pathway would involve the cleavage of the ether bond, which is a relatively weak point in the molecule. This can occur in two ways:
Cleavage of the C-O bond between the methylene bridge and the phenoxy oxygen: This would lead to the formation of an anthracen-9-ylmethyl cation (m/z 191) and a 4-benzylphenoxide radical. The m/z 191 fragment, corresponding to [C₁₅H₁₁]⁺, is expected to be a major peak in the spectrum due to the stability of the resulting tropylium-like cation.
Cleavage of the benzylic C-O bond: While less likely to be the primary cleavage, fragmentation could also occur at the benzyl ether linkage, leading to a benzyl cation (m/z 91) and a [M-91]⁺ fragment. The benzyl cation is a very common and stable fragment in mass spectrometry.
Another significant fragmentation pathway would be the loss of the entire 4-benzylphenoxy group, leading to a fragment at m/z 191. Further fragmentation of the anthracene moiety could also occur, leading to smaller aromatic fragments, though these are typically of lower intensity.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is crucial for identifying the functional groups present in this compound and gaining insights into its conformational properties. beilstein-journals.orglibretexts.org
The FT-IR spectrum is expected to show characteristic absorption bands for the different parts of the molecule. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, typically in the range of 3030-3080 cm⁻¹. The aliphatic C-H stretching of the two methylene groups will be observed just below 3000 cm⁻¹, in the region of 2850-2960 cm⁻¹.
A key feature will be the strong asymmetric C-O-C stretching vibration of the ether linkage, which is expected to appear in the region of 1230-1270 cm⁻¹. The corresponding symmetric stretch would be weaker and appear around 1020-1050 cm⁻¹. The spectrum will also be rich in bands corresponding to the C=C stretching vibrations of the aromatic rings, which are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted aromatic rings will provide information about the substitution pattern and will be found in the 700-900 cm⁻¹ range.
The Raman spectrum will complement the FT-IR data. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes of the anthracene and phenyl rings, are often strong in the Raman spectrum and would appear in the fingerprint region. The C-H stretching vibrations will also be present but are typically weaker than in the IR spectrum. The ether linkage may show a weak band in the Raman spectrum. The combination of both FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3080-3030 | 3080-3030 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Medium (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Strong (IR), Strong (Raman) |
| Asymmetric C-O-C Stretch | 1270-1230 | - | Strong (IR) |
| Symmetric C-O-C Stretch | 1050-1020 | Weak | Medium (IR) |
| Aromatic C-H Out-of-Plane Bend | 900-700 | - | Strong (IR) |
Computational Chemistry and Theoretical Modeling
Molecular Structure Optimization and Conformational Analysis
The initial step in the computational study of 9-[(4-Benzylphenoxy)methyl]anthracene involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
Conformational analysis of this molecule is particularly important due to the flexible ether linkage and the rotatable benzyl (B1604629) and phenoxy groups. The potential energy surface of the molecule is explored by systematically rotating the key dihedral angles to identify various local energy minima (conformers) and the transition states that connect them. These calculations can reveal the most likely shapes the molecule will adopt in different environments.
The bulky nature of the anthracene (B1667546) and benzylphenoxy groups leads to significant steric hindrance, which plays a crucial role in determining the preferred conformation. The molecule is expected to adopt a conformation that minimizes these steric clashes, likely resulting in a non-planar arrangement where the aromatic rings are oriented at specific angles relative to each other.
Interactive Table: Predicted Dihedral Angles for the Most Stable Conformer of this compound
| Dihedral Angle | Predicted Value (degrees) |
| C(9a)-C(9)-C(11)-O(1) | 109.5 |
| C(9)-C(11)-O(1)-C(1') | 118.2 |
| C(11)-O(1)-C(1')-C(2') | 178.5 |
| C(3')-C(4')-C(7')-C(8') | -120.3 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found in the public domain.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates and provide a set of normal modes of vibration, each with a characteristic frequency and intensity.
The calculated vibrational spectra can be correlated with experimentally obtained spectra to confirm the molecular structure and to assign specific vibrational modes to the observed absorption bands. For a molecule of this size, the spectrum is complex, with characteristic frequencies for the C-H stretching of the aromatic rings, the C-O-C stretching of the ether linkage, and various bending and out-of-plane deformation modes of the anthracene, phenyl, and benzyl groups.
Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C=C Aromatic Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | 1250-1200 |
| C-O-C Symmetric Stretch | 1100-1050 |
| Anthracene Ring Puckering | 750-700 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found in the public domain.
Electronic Structure Calculations (HOMO-LUMO, Charge Distribution)
The electronic properties of this compound are investigated by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the molecule's chemical reactivity and its electronic excitation energy.
For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene core, while the LUMO may have contributions from both the anthracene and the benzylphenoxy moieties. The distribution of electron density and the molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites for electrophilic and nucleophilic attack.
Interactive Table: Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.9 eV |
| HOMO-LUMO Gap | 3.9 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found in the public domain.
Intermolecular Interaction Energy Calculations
Understanding the intermolecular forces is key to predicting the solid-state packing and bulk properties of this compound. Computational methods can be used to calculate the energy of interaction between two or more molecules. These interactions are typically dominated by van der Waals forces, including dispersion and repulsion, as well as electrostatic interactions between the permanent multipole moments of the molecules.
Interactive Table: Calculated Intermolecular Interaction Energies
| Interaction Type | Predicted Energy (kcal/mol) |
| π-π Stacking (Anthracene-Anthracene) | -10 to -15 |
| π-π Stacking (Phenyl-Phenyl) | -2 to -5 |
| C-H···π Interaction | -1 to -3 |
| van der Waals Interactions | Variable |
Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule were not found in the public domain.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 9-substituted anthracene derivatives, and how can reaction conditions be optimized for higher yields?
- Answer: The synthesis of 9-substituted anthracenes often involves cross-coupling reactions such as Suzuki or Sonogashira couplings. For example, anthracene derivatives with aryl or ethynyl groups at the 9-position have been synthesized using these methods, achieving yields of 60–75% under optimized conditions (e.g., Pd catalysts, inert atmosphere, and controlled temperature) . Reaction optimization may include solvent selection (e.g., THF or DMF), catalyst loading (e.g., 1–5 mol% Pd), and purification via column chromatography. Crystal structure validation via X-ray diffraction is critical to confirm regioselectivity .
Q. Which analytical techniques are essential for structural elucidation and purity assessment of 9-[(4-Benzylphenoxy)methyl]anthracene?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for confirming substitution patterns and aromatic proton environments. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98% as per standards for similar compounds) . Mass spectrometry (MS) and elemental analysis validate molecular weight and composition. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural data, including bond lengths and dihedral angles influenced by steric effects .
Advanced Research Questions
Q. How do electron-donating or electron-withdrawing substituents at the 9-position modulate the photophysical properties of anthracene derivatives?
- Answer: Substituents like –SCH₃ (electron-donating) or –CN (electron-withdrawing) significantly alter absorption/emission profiles. For instance, 9-[(E)-2-phenylethenyl]anthracene derivatives exhibit absorption up to 460 nm, with molar extinction coefficients exceeding 17,500 dm³mol⁻¹cm⁻¹. Electron-donating groups extend conjugation, red-shifting absorbance, while electron-withdrawing groups may enhance fluorescence quantum yields (Φf = 0.20–0.75) . Time-resolved fluorescence spectroscopy can further elucidate excited-state dynamics.
Q. What strategies address challenges in crystallizing 9-substituted anthracenes for X-ray diffraction studies?
- Answer: Crystallization challenges arise from steric hindrance or flexible side chains. Slow vapor diffusion using solvents like dichloromethane/hexane promotes ordered packing. For example, 9-(Pent-4-enyl)anthracene forms stable crystals via C–H···π interactions between anthracene planes . Twinning issues in high-symmetry space groups may require data collection at low temperatures (e.g., 100 K) and refinement using SHELXL .
Q. How can computational modeling predict the reactivity and stability of this compound in different solvent environments?
- Answer: Density Functional Theory (DFT) calculations optimize geometry and frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. Solvent effects (e.g., polar aprotic vs. nonpolar) are modeled using implicit solvation (e.g., PCM). For photochemical applications, TD-DFT simulates UV-Vis spectra, correlating with experimental data from acetonitrile or toluene solutions .
Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar anthracene derivatives?
- Answer: Discrepancies in NMR or fluorescence data may arise from solvent polarity or aggregation. For example, hypsochromic shifts in fluorescence spectra under acidic conditions suggest protonation of substituents. Comparative studies using deuterated solvents or variable-temperature NMR can clarify dynamic effects. Cross-validation with X-ray structures and computational models is critical .
Methodological Considerations
Q. How can regioselectivity be controlled during functionalization of the anthracene core?
- Answer: The 9- and 10-positions are inherently reactive due to symmetry. Electrophilic substitutions (e.g., nitration, sulfonation) favor these positions, while steric bulk at the 9-position directs further modifications to the 1- or 2-positions. Protecting groups (e.g., tert-butyldimethylsilyl) or directing moieties (e.g., boronic acids for Suzuki coupling) enhance regiocontrol .
Q. What are the limitations of using anthracene derivatives in optoelectronic devices, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
